molecular formula C17H15IN2O2 B3861535 N'-[2-(allyloxy)benzylidene]-3-iodobenzohydrazide

N'-[2-(allyloxy)benzylidene]-3-iodobenzohydrazide

Cat. No.: B3861535
M. Wt: 406.22 g/mol
InChI Key: BXCBVGKYALFQDH-XDHOZWIPSA-N
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Description

“N’-[2-(allyloxy)benzylidene]-3-iodobenzohydrazide” is a chemical compound. Based on its name, it contains an allyloxy group, a benzylidene group, an iodine atom, and a benzohydrazide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an allyloxy group (an ether group attached to an alkene), a benzylidene group (a form of imine with a phenyl group), and a benzohydrazide group (derived from benzoic acid and hydrazine) attached to an iodine atom .


Chemical Reactions Analysis

The reactivity of this compound could be quite complex due to the presence of several different functional groups. The allyloxy group might undergo reactions typical of alkenes, such as addition reactions. The benzylidene group might participate in reactions typical of imines, such as hydrolysis. The iodine atom might be displaced in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, it might have different solubility properties depending on the nature of the solvent. Its melting and boiling points would depend on factors such as the strength of intermolecular forces .

Mechanism of Action

Without specific context or further information, it’s difficult to predict the mechanism of action of this compound. It could potentially interact with biological systems in a variety of ways, depending on factors such as its size, shape, charge distribution, and the specific functional groups present .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The potential applications and future directions for research on this compound would depend on its properties and reactivity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

3-iodo-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15IN2O2/c1-2-10-22-16-9-4-3-6-14(16)12-19-20-17(21)13-7-5-8-15(18)11-13/h2-9,11-12H,1,10H2,(H,20,21)/b19-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCBVGKYALFQDH-XDHOZWIPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1C=NNC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[2-(allyloxy)benzylidene]-3-iodobenzohydrazide
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Reactant of Route 6
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